molecular formula C23H26N2O B2964381 N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide CAS No. 329778-67-8

N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide

Cat. No. B2964381
CAS RN: 329778-67-8
M. Wt: 346.474
InChI Key: JZZLTPBKFGVDEM-VAWYXSNFSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide” is a compound that was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .


Synthesis Analysis

The compound was synthesized by adding N, N ′-dicyclohexylcarbodiimide (1 mmol) to a solution of ibuprofen (1 mmol) in CH 2 Cl 2. The reaction mixture was stirred at room temperature for 10 min .


Molecular Structure Analysis

The molecular structure of the compound was determined by various methods including 1 H-NMR and 13 C-NMR, UV, IR, and mass spectral data . The linear formula of the compound is C13H14N2O .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of the compound involves the reaction of tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This reaction results in the formation of an amide bond .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 °C . The molecular weight of the compound is 214.269 .

Scientific Research Applications

Thermoresponsive Polymers

A study detailed the synthesis of a novel acrylamide monomer, showcasing its application in creating thermoresponsive homopolymers. These polymers exhibit tunable lower critical solution temperatures (LCST) influenced by molecular weight, salt concentration, and pH value, making them relevant for a wide range of applications including smart textiles, drug delivery systems, and environmental sensing technologies (Jiang et al., 2014).

Protein Structure Analysis

Acrylamide has been utilized as an efficient quencher of tryptophanyl fluorescence in proteins, providing a means to quantitatively determine the exposure of tryptophan residues. This approach aids in understanding protein structure, conformational changes, and interaction with other molecules, offering valuable insights into protein function and dynamics (Eftink & Ghiron, 1976).

Drug Delivery Research

Poly(N-isopropylacrylamide) is a thermoresponsive polymer extensively researched for drug delivery applications. Its properties allow for controlled release of drugs in response to temperature changes, highlighting its potential in creating more effective and targeted drug delivery mechanisms (Convertine et al., 2004).

Bioengineering Applications

Poly(N-isopropylacrylamide) has also been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is crucial for advancing tissue engineering, regenerative medicine, and cell-based therapies by enabling the manipulation and culture of cells in a more physiologically relevant manner (Cooperstein & Canavan, 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, which can lead to various physiological effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinases, which can phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it a potential therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the patient, and genetic factors.

properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZLTPBKFGVDEM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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